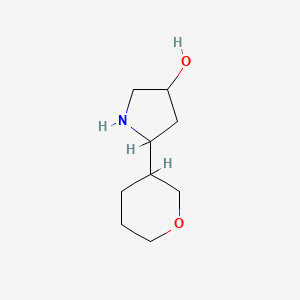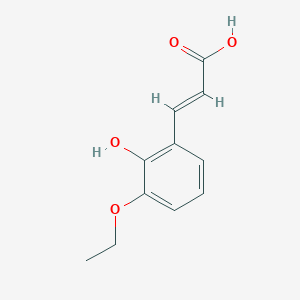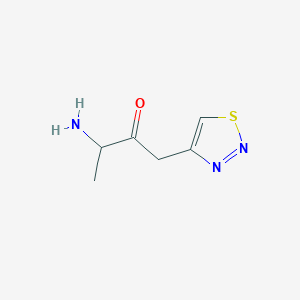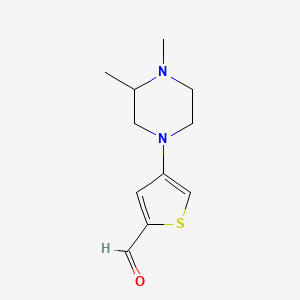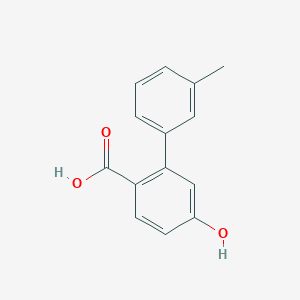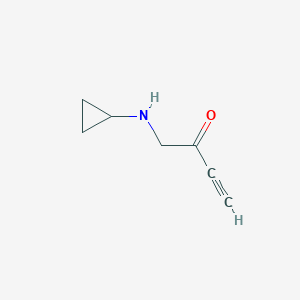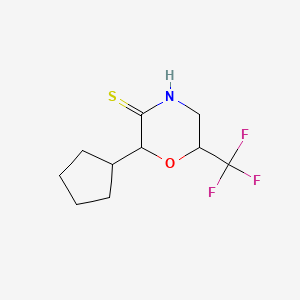
2-Cyclopentyl-6-(trifluoromethyl)morpholine-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentyl-6-(trifluoromethyl)morpholine-3-thione is a chemical compound with the molecular formula C10H14F3NOS and a molecular weight of 253.28 g/mol . This compound is characterized by the presence of a cyclopentyl group, a trifluoromethyl group, and a morpholine ring with a thione substitution. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-6-(trifluoromethyl)morpholine-3-thione typically involves the reaction of cyclopentylamine with trifluoroacetic anhydride to form an intermediate, which is then reacted with morpholine-3-thione under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The reaction temperature and time are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopentyl-6-(trifluoromethyl)morpholine-3-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to form the corresponding morpholine derivative.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding morpholine derivative.
Substitution: Products with substituted trifluoromethyl group.
Aplicaciones Científicas De Investigación
2-Cyclopentyl-6-(trifluoromethyl)morpholine-3-thione has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Cyclopentyl-6-(trifluoromethyl)morpholine-3-thione involves its interaction with specific molecular targets and pathways. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The cyclopentyl group contributes to the compound’s overall stability and bioavailability.
Comparación Con Compuestos Similares
2-Cyclopentyl-6-(trifluoromethyl)morpholine-3-thione can be compared with other similar compounds, such as:
2-Cyclopentyl-6-(trifluoromethyl)morpholine: Lacks the thione group, resulting in different chemical reactivity and biological activity.
6-(Trifluoromethyl)morpholine-3-thione: Lacks the cyclopentyl group, affecting its stability and bioavailability.
2-Cyclopentylmorpholine-3-thione: Lacks the trifluoromethyl group, influencing its lipophilicity and membrane permeability.
The unique combination of the cyclopentyl, trifluoromethyl, and thione groups in this compound makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H14F3NOS |
|---|---|
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
2-cyclopentyl-6-(trifluoromethyl)morpholine-3-thione |
InChI |
InChI=1S/C10H14F3NOS/c11-10(12,13)7-5-14-9(16)8(15-7)6-3-1-2-4-6/h6-8H,1-5H2,(H,14,16) |
Clave InChI |
AJVMFGWDMZJKEK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2C(=S)NCC(O2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13172852.png)
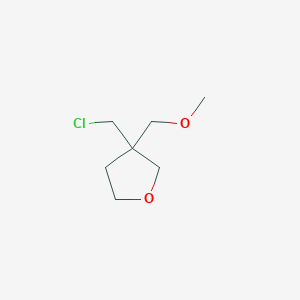
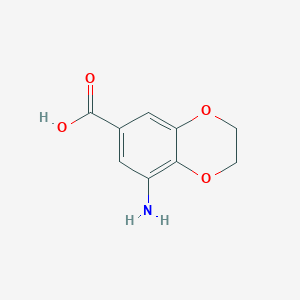
![4-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13172869.png)

